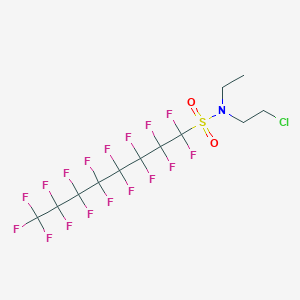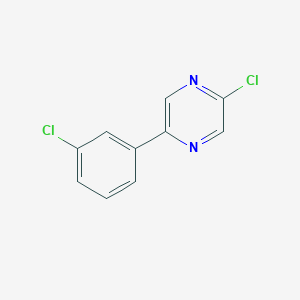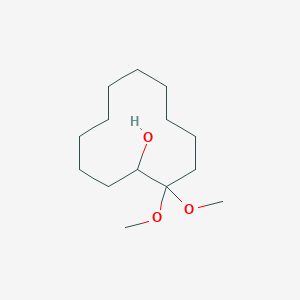
N,N'-Bis(2-bromo-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-bromo-4-methylphenyl)urea is an organic compound with the molecular formula C15H14Br2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 2-bromo-4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-bromo-4-methylphenyl)urea typically involves the reaction of 2-bromo-4-methylaniline with phosgene or a phosgene equivalent, such as triphosgene. The reaction is carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N’-Bis(2-bromo-4-methylphenyl)urea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-bromo-4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in an inert solvent are employed.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as alkyl or aryl derivatives.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Amines or other reduced forms of the compound are typically formed.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-bromo-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-bromo-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the urea moiety play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(4-methylphenyl)urea
- N,N’-Bis(2-ethyl-6-methylphenyl)urea
- N-(4-methylphenyl)-N’-(3-nitrophenyl)urea
- N,N’-Bis(3-nitrophenyl)urea
Uniqueness
N,N’-Bis(2-bromo-4-methylphenyl)urea is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance its potential for substitution reactions and may contribute to its biological efficacy.
Propiedades
Número CAS |
88312-99-6 |
|---|---|
Fórmula molecular |
C15H14Br2N2O |
Peso molecular |
398.09 g/mol |
Nombre IUPAC |
1,3-bis(2-bromo-4-methylphenyl)urea |
InChI |
InChI=1S/C15H14Br2N2O/c1-9-3-5-13(11(16)7-9)18-15(20)19-14-6-4-10(2)8-12(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Clave InChI |
LGBXKSSLZHQYKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
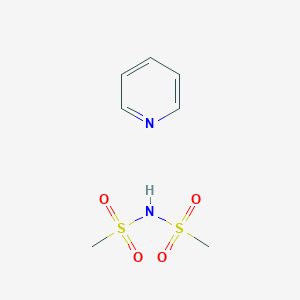
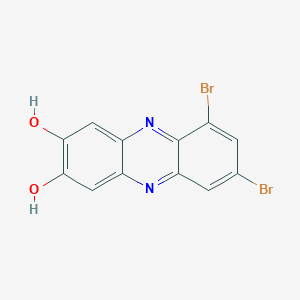
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

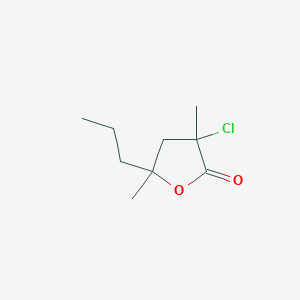
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
